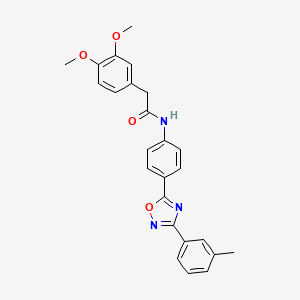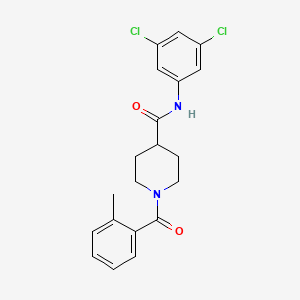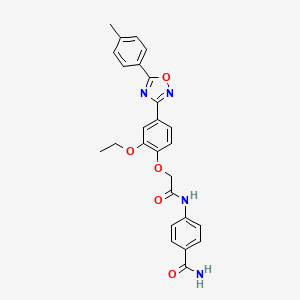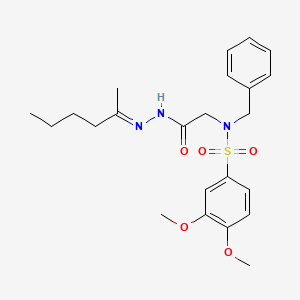
2-(3,4-dimethoxyphenyl)-N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry. This compound is also known as DMPOA and belongs to the class of oxadiazole derivatives.
作用机制
The exact mechanism of action of DMPOA is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. DMPOA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DMPOA has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Additionally, DMPOA has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
DMPOA has been shown to exert various biochemical and physiological effects in the body. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). DMPOA has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, DMPOA has been reported to improve glucose tolerance and insulin sensitivity in animal models.
实验室实验的优点和局限性
DMPOA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DMPOA also exhibits potent pharmacological activity at relatively low concentrations, making it a useful tool for studying various biological processes. However, there are also some limitations associated with the use of DMPOA in lab experiments. One of the main limitations is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, DMPOA has not been extensively studied for its potential toxicity, and its long-term effects on human health are not fully understood.
未来方向
There are several future directions for research on DMPOA. One potential area of investigation is its potential as a therapeutic agent for Alzheimer's disease. DMPOA has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta peptides, which are thought to play a key role in the pathogenesis of Alzheimer's disease. Additionally, DMPOA has been shown to improve cognitive function in animal models of Alzheimer's disease. Another potential area of investigation is the development of DMPOA analogs with improved solubility and pharmacokinetic properties. Finally, DMPOA could be studied for its potential as a therapeutic agent for other diseases such as cancer and diabetes.
合成方法
DMPOA can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde and 3-(4-amino-phenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with acetyl chloride to obtain the final product, DMPOA. The purity of the product can be confirmed by various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学研究应用
DMPOA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and anti-cancer properties. DMPOA has also been shown to possess potent anticonvulsant activity in animal models. Furthermore, DMPOA has been investigated for its potential as a diagnostic and therapeutic agent for Alzheimer's disease.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-16-5-4-6-19(13-16)24-27-25(32-28-24)18-8-10-20(11-9-18)26-23(29)15-17-7-12-21(30-2)22(14-17)31-3/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKSXXCJSOAJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-2-methyl-N'-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/no-structure.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7698465.png)
![N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7698472.png)

![(E)-N'-((1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7698480.png)



![5-oxo-3-phenyl-N-[3-(propan-2-yloxy)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698501.png)

![3,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7698511.png)